4,5-Difluoro-2-methoxybenzonitrile is an organic compound with the molecular formula and a molecular weight of 169.13 g/mol. It is classified as a nitrile and is characterized by the presence of both fluorine and methoxy functional groups. This compound is of interest in various scientific fields due to its unique chemical structure and potential applications.
4,5-Difluoro-2-methoxybenzonitrile can be sourced from chemical suppliers such as Sigma-Aldrich, Thermo Scientific, and Alfa Chemistry, where it is available in high purity (≥ 98%) for research purposes. The compound is classified under the following categories:
The synthesis of 4,5-difluoro-2-methoxybenzonitrile typically involves several key steps:
In industrial settings, large-scale production may utilize batch or continuous flow processes. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are implemented for quality control and analysis of the final product.
The molecular structure of 4,5-difluoro-2-methoxybenzonitrile features a benzene ring substituted with two fluorine atoms at positions 4 and 5, a methoxy group at position 2, and a nitrile group.
COC1=C(C(=C(C=C1C#N)F)F)Cl
PHHMCAAZBYUCGS-UHFFFAOYSA-N
The compound's chemical properties are characterized as follows:
Property | Value |
---|---|
Molecular Formula | C8H5F2NO |
Molecular Weight | 169.13 g/mol |
Density | Not Available |
Solubility in Water | Not Available |
4,5-Difluoro-2-methoxybenzonitrile participates in various chemical reactions:
Each reaction type requires specific conditions to ensure optimal yields and selectivity:
The mechanisms of action for the reactions involving 4,5-difluoro-2-methoxybenzonitrile are based on standard organic reaction pathways:
While specific physical properties such as boiling point and melting point are not widely reported, general observations include:
Relevant chemical properties include:
4,5-Difluoro-2-methoxybenzonitrile has several important applications in scientific research:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1